molecular formula C10H7ClN2O2 B12943517 Methyl 6-chloro-1,5-naphthyridine-3-carboxylate

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B12943517
M. Wt: 222.63 g/mol
InChI Key: ACRUHWKVSAFCBC-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate is a versatile chemical building block built on the 1,5-naphthyridine scaffold, a heterocyclic system of significant importance in medicinal and organic chemistry. The 1,5-naphthyridine core is a privileged structure known to exhibit a wide spectrum of biological activities, making its derivatives prime candidates in drug discovery programs. This particular compound features two critical functional handles: a chloro substituent and an ester group, which allow for extensive structural diversification through subsequent synthetic transformations, such as cross-coupling reactions and nucleophilic substitutions. Researchers value 1,5-naphthyridine derivatives for their potential in developing novel therapeutic agents. Compounds based on this scaffold have demonstrated notable antiproliferative, antibacterial, antifungal, and anti-inflammatory activities . For instance, natural 1,5-naphthyridines like canthin-6-one alkaloids have shown potency against various cancer cell lines, including human myeloid leukemia, prostate adenocarcinoma, and lung adenocarcinoma, and have displayed strong effects against pathogens like Staphylococcus aureus and Escherichia coli , including methicillin-resistant strains (MRSA) . The structural framework is also being explored for its application in the treatment of cardiovascular, central nervous system, and hormonal diseases . Beyond medicinal chemistry, the 1,5-naphthyridine structure finds utility in material science. Its electron-deficient nature makes it a suitable ligand for forming metal complexes with applications in catalysis, organic light-emitting diodes (OLEDs), sensors, and semiconductors . This compound serves as a crucial precursor for accessing these diverse functional molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-8-7(12-5-6)2-3-9(11)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRUHWKVSAFCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=N2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,5-naphthyridine-3-carboxylate typically involves the condensation of 3-aminopyridine with a suitable carbonyl derivative, followed by cyclization and chlorination steps . Common synthetic routes include:

    Condensation Reaction: 3-aminopyridine reacts with a carbonyl compound under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the naphthyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions include substituted naphthyridines, oxidized or reduced derivatives, and complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Methyl 6-chloro-1,5-naphthyridine-3-carboxylate exhibits significant antimicrobial activity. Research indicates that derivatives of naphthyridines, including this compound, have shown effectiveness against various bacterial strains, including those resistant to common antibiotics. For instance, naphthyridine derivatives have been reported to possess potent antibacterial effects against Staphylococcus and Pseudomonas aeruginosa . The structure-activity relationship suggests that modifications to the naphthyridine core can enhance efficacy against specific pathogens.

Antiparasitic and Antiviral Activity
Additionally, compounds related to this compound have demonstrated antiparasitic properties. Certain derivatives have been effective against Plasmodium falciparum, the causative agent of malaria . This highlights the potential for developing new antimalarial treatments based on the naphthyridine scaffold.

Anti-inflammatory and Analgesic Effects
The compound may also possess anti-inflammatory and analgesic properties. Naphthyridine derivatives have been explored for their ability to modulate inflammatory pathways, presenting opportunities for therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Synthetic Utility

Versatile Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for further functionalization, making it a key building block for synthesizing more complex molecules. The compound can participate in various reactions such as nucleophilic substitutions and cycloadditions .

Applications in Material Science
In material science, derivatives of naphthyridines are being investigated for their potential use in organic light-emitting diodes (OLEDs) and as semiconductors. The electronic properties of these compounds enable their application in developing advanced materials for electronic devices .

Case Studies

StudyFindingsApplications
Antibacterial Activity Study This compound was tested against multiple bacterial strains and showed superior effectiveness compared to standard antibiotics.Development of new antibacterial agents targeting resistant strains.
Antimalarial Research Derivatives exhibited significant activity against Plasmodium falciparum, with some compounds showing lower toxicity profiles than existing treatments.Potential lead compounds for new antimalarial drugs.
Material Science Application Investigated as a component in OLEDs due to its favorable electronic properties.Development of more efficient organic electronic devices.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter the physicochemical and reactive properties of naphthyridine derivatives. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties
Methyl 6-chloro-1,5-naphthyridine-3-carboxylate C₁₀H₇ClN₂O₂ Cl (6), COOCH₃ (3) 222.63* Moderate lipophilicity, electrophilic at C6
Methyl 6-amino-1,5-naphthyridine-3-carboxylate C₁₀H₉N₃O₂ NH₂ (6), COOCH₃ (3) 203.20 Increased polarity, H-bond donor
Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate C₁₀H₈N₂O₃ OH (7), COOCH₃ (3) 204.18 High polarity, acidic hydroxyl group
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate C₁₁H₈BrClN₂O₂ Br (6), Cl (4), COOCH₂CH₃ (3) 315.55 Enhanced leaving group ability, steric bulk
Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate C₁₁H₁₀N₂O₃ OH (6), COOCH₂CH₃ (3) 218.21 Polar, pH-dependent solubility

*Calculated based on molecular formula.

Solubility and Lipophilicity

  • Chloro and Methyl Ester (Target Compound) : Moderately lipophilic (logP ~1.5–2.0), soluble in organic solvents like DCM or THF.
  • Amino and Hydroxy Derivatives: Increased polarity reduces solubility in nonpolar solvents but enhances aqueous solubility at acidic or basic pH .
  • Ethyl Esters : Ethyl-substituted analogs (e.g., Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate) exhibit slightly lower aqueous solubility than methyl esters due to increased alkyl chain length .

Crystallographic and Structural Insights

  • Crystal Packing : Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate () crystallizes in orthorhombic systems (space group Pna2₁), while Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate forms hydrogen-bonded networks due to its hydroxyl group .

Biological Activity

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant case studies and research findings.

This compound belongs to the naphthyridine class of compounds, which are known for their potential therapeutic applications. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block for synthesizing more complex molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In one study, derivatives of naphthyridine demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli20.00 µg/mL
Pseudomonas aeruginosa25.00 µg/mL

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It has been reported to induce apoptosis in cancer cell lines by activating specific pathways that lead to cell cycle arrest and programmed cell death. For instance, in human myeloid leukemia cells (Kasumi-1), the compound demonstrated an ability to halt the cell cycle at G0/G1 and G2 phases at concentrations of 7 µM and 45 µM respectively .

Case Study: Apoptosis Induction in Cancer Cells

In a controlled study involving Kasumi-1 cells:

  • Concentration : 7 µM induced G0/G1 arrest.
  • Concentration : 45 µM induced G2 arrest.
  • Mechanism : Activation of apoptosis pathways leading to increased expression of pro-apoptotic factors.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been highlighted in recent research. Studies show that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo models. This suggests its potential use in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineConcentration (µM)Inhibition (%)
TNF-α1075
IL-1β1565

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell proliferation.
  • DNA Binding : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Cytokine Modulation : It modulates cytokine release from immune cells, thereby influencing inflammation.

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